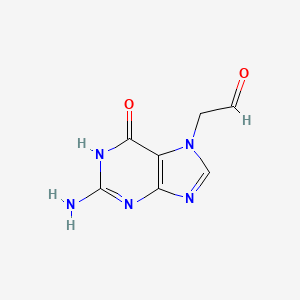

7-N-(2-Oxoethyl)guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-N-(2-Oxoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed as a result of the interaction between guanine and vinyl chloride, a known carcinogen. The formation of this compound is significant in the study of DNA adducts and their role in mutagenesis and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-N-(2-Oxoethyl)guanine typically involves the reaction of guanine with 2-chloroethylene oxide, which is an oxidative metabolite of vinyl chloride. This reaction can be carried out under mild acid hydrolysis conditions .

Industrial Production Methods: The key steps involve the preparation of 2-chloroethylene oxide and its subsequent reaction with guanine .

Chemical Reactions Analysis

Formation Pathways

7-N-(2-Oxoethyl)guanine arises from the reaction of guanine with chloroethylene oxide (CEO) , the primary epoxide metabolite of vinyl chloride. This alkylation occurs at the N7 position of guanine, forming the cationic adduct (Figure 1) . Key findings include:

-

Reaction efficiency : CEO reacts with DNA in near-quantitative yields (~98%) under physiological conditions .

-

Competing pathways : Minor pathways involve the formation of etheno adducts (e.g., N2,3-ethenoguanine), which constitute ≤2% of total adducts .

Chloroethylene oxide+Guanine→This compound+H+

Degradation and Stability

The N7 adduct undergoes pH-dependent degradation through two primary pathways :

| Pathway | Conditions | Products |

|---|---|---|

| Depurination | Acidic pH (e.g., DNA hydrolysis) | 7-(2-Oxoethyl)guanine free base (13) |

| Imidazole ring-opening | Alkaline pH (e.g., physiological conditions) | Formamidopyrimidine (FAPy) derivative (12), which cyclizes to 2-amino-3,4,7,8-tetrahydro-7-hydroxy-4-oxopteridine-5(6H)-carbaldehyde (14) |

-

At pH 7.4, ~10% of the adduct converts to FAPy derivatives, while the majority undergoes depurination .

-

The FAPy derivative exhibits stereoisomerism due to hindered rotation around the C5–N5 bond .

Miscoding Potential

Despite its structural similarity to mutagenic O6-alkylguanines, this compound does not directly induce miscoding during DNA replication:

-

In vitro studies with E. coli DNA polymerase I showed no misincorporation of dATP or dTTP opposite the adduct .

-

Mutagenicity is attributed to secondary lesions like apurinic sites or etheno adducts .

Endogenous Formation

This compound is also formed endogenously via lipid peroxidation :

-

Reaction of DNA with peroxidized ethyl linoleate generates the adduct at levels of 1–10 adducts per 10⁶ guanine .

-

Endogenous concentrations are comparable across tissues (liver, lung, kidney) in both adult and juvenile rats .

Comparative Analysis of DNA Adducts

The table below contrasts this compound with structurally related adducts :

| Adduct | Formation Source | Reactivity | Biological Impact |

|---|---|---|---|

| This compound | Vinyl chloride metabolites | Depurination, FAPy formation | Biomarker for vinyl chloride exposure |

| N2,3-Ethenoguanine | Chloroacetaldehyde | Base-pair mismatch | Mutagenic, linked to G→A transitions |

| 7-N-(2-Hydroxyethyl)guanine | Ethylene oxide | Stable adduct | Major adduct in ethylene oxide toxicity |

Analytical Detection Methods

Quantification of this compound employs advanced techniques:

-

LC-MS/MS with derivatization : Derivatization with O-t-butyl hydroxylamine improves sensitivity, achieving a detection limit of 1 fmol .

-

Stable isotope tracing : Use of [¹³C₂]-vinyl chloride confirmed adduct persistence, with a half-life of 4 days in rat liver .

Implications for Carcinogenesis

The adduct’s role in vinyl chloride-induced carcinogenesis is indirect:

Scientific Research Applications

7-N-(2-Oxoethyl)guanine has several important applications in scientific research:

Mechanism of Action

7-N-(2-Oxoethyl)guanine exerts its effects by forming DNA adducts, which can lead to mutations during DNA replication. The compound primarily targets the N7 position of guanine in DNA, resulting in the formation of an alkylated adduct. This adduct can cause mispairing during DNA replication, leading to mutations such as GC to AT transitions .

Comparison with Similar Compounds

N2,3-Ethenoguanine: Another DNA adduct formed from the reaction of guanine with vinyl chloride.

7-(2-Hydroxyethyl)guanine: Formed by the addition of a hydroxyethyl group to the N7 position of guanine.

Uniqueness: 7-N-(2-Oxoethyl)guanine is unique due to its specific formation from the oxidative metabolism of vinyl chloride and its role in studying the mutagenic and carcinogenic effects of this compound. Its formation and effects are well-documented, making it a valuable model for understanding DNA adducts and their implications in cancer research .

Biological Activity

7-N-(2-Oxoethyl)guanine is a significant DNA adduct formed primarily through the metabolic activation of vinyl chloride, a known environmental carcinogen. Its biological activity is predominantly linked to its role in mutagenesis and potential carcinogenesis, which can lead to various health implications.

The formation of this compound occurs when guanine in DNA reacts with reactive intermediates generated from vinyl chloride metabolism, such as chloroethylene oxide. This reaction is crucial as it leads to the incorporation of the 2-oxoethyl group into the DNA structure, resulting in mispairing during replication. This mispairing can cause mutations that contribute to cancer development.

The reaction can be summarized as follows:

Biological Implications

The presence of this compound in DNA has been associated with several biological effects:

- Mutagenesis : The mispairing during DNA replication can lead to point mutations, which are critical events in the initiation of cancer.

- Carcinogenesis : As a result of its mutagenic properties, this compound is implicated in the carcinogenic process initiated by vinyl chloride exposure.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other DNA adducts formed from environmental carcinogens. Below is a comparative table highlighting these compounds:

| Compound | Formation Source | Biological Implications |

|---|---|---|

| This compound | Vinyl chloride metabolites | Mutagenesis, carcinogenesis |

| N2,3-Ethenoguanine | Vinyl chloride metabolites | Mutagenesis linked to base-pair mismatch |

| 7-N-(2-Hydroxyethyl)guanine | Ethylene oxide exposure | Major adduct in ethylene oxide reactions |

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

- Mutagenicity Assessment : Research has shown that cells exposed to vinyl chloride exhibit increased levels of this compound, correlating with elevated mutation rates. This was evidenced by experiments demonstrating that bacterial strains harboring this adduct displayed higher mutation frequencies when subjected to selective pressure.

- Environmental Health Studies : Epidemiological studies have linked vinyl chloride exposure to various cancers, particularly liver cancer. The presence of this compound serves as a biomarker for assessing exposure levels and potential health risks associated with vinyl chloride.

- DNA Repair Mechanisms : Investigations into the cellular response to DNA damage caused by this compound have revealed that failure to repair this adduct can lead to persistent mutations. Studies utilizing mass spectrometry techniques have provided insights into the persistence and repair kinetics of this DNA adduct in human tissues.

Q & A

Basic Questions

Q. How is 7-(2-oxoethyl)guanine formed in DNA upon exposure to vinyl chloride or ethyl carbamate?

- Methodological Answer : 7-(2-Oxoethyl)guanine arises from the metabolic activation of vinyl chloride (VC) or ethyl carbamate (urethane) into reactive intermediates, such as chloroethylene oxide or vinyl carbamate epoxide. These electrophiles alkylate the N7 position of guanine in DNA, forming the adduct. In vivo studies using radiolabeled compounds (e.g., [³H]-ethyl carbamate) and tissue-specific exposure models in rats have traced adduct formation via gas chromatography/mass spectrometry (GC-MS) or reductive tritiation with sodium borohydride . Metabolic pathways involving cytochrome P450 enzymes (e.g., CYP2E1) are critical for bioactivation .

Q. What analytical methods are used to detect and quantify 7-(2-oxoethyl)guanine in biological samples?

- Methodological Answer :

- Reductive Tritiation : Sodium borohydride reduces the oxoethyl group, enabling tritium labeling for sensitive detection via liquid scintillation counting .

- LC-MS/MS : Modern approaches use stable isotope dilution (e.g., [¹⁵N]-labeled internal standards) to quantify adducts in tissues (e.g., liver, lung) with high specificity. Detection limits as low as 1 adduct per 10⁸ nucleotides have been achieved .

- Immunoassays : Polyclonal antibodies specific to alkylated DNA can be employed, though cross-reactivity with other N7 adducts requires validation .

Q. Why is 7-(2-oxoethyl)guanine a major DNA adduct but not considered promutagenic?

- Methodological Answer : Despite its abundance (up to 98% of VC-induced adducts), 7-(2-oxoethyl)guanine is rapidly depurinated (half-life ~24–48 hours in rat liver DNA) due to its labile glycosidic bond, forming abasic sites. These sites are primarily repaired via base excision repair (BER), but error-prone translesion synthesis can occur. In contrast, etheno adducts (e.g., εG, εA) are stable and block replication, causing mispairing during transcription . Computational models also suggest steric hindrance from the oxoethyl group limits polymerase misincorporation .

Advanced Research Questions

Q. How do researchers differentiate 7-(2-oxoethyl)guanine from other N7-alkylguanine adducts in complex matrices?

- Methodological Answer :

- Enzymatic Digestion : Use of DNase I, nuclease P1, and alkaline phosphatase to hydrolyze DNA into nucleosides, followed by affinity purification to isolate adducts .

- Tandem Mass Spectrometry : MRM (multiple reaction monitoring) transitions specific to the oxoethyl moiety (e.g., m/z 368→252) reduce interference from structurally similar adducts .

- Isotope-Labeled Standards : Co-elution with synthetic [¹³C]- or [²H]-labeled 7-(2-oxoethyl)guanine confirms identity .

Q. What experimental strategies elucidate the repair mechanisms of 7-(2-oxoethyl)guanine?

- Methodological Answer :

- In Vitro Replication Assays : Synthetic oligonucleotides containing the adduct are replicated using purified DNA polymerases (e.g., Pol η, Pol κ) to assess bypass efficiency and fidelity .

- Repair Knockout Models : BER-deficient cell lines (e.g., XPA⁻/⁻, OGG1⁻/⁻) are exposed to VC, followed by adduct quantification to identify repair pathways .

- Pulse-Chase Experiments : Radiolabeled adducts are tracked over time in cultured cells to measure repair kinetics .

Q. How can contradictions in mutagenicity data for 7-(2-oxoethyl)guanine be resolved?

- Methodological Answer : Discrepancies between in vitro (low mutagenicity) and in vivo (abasic site-driven clastogenicity) studies arise from differences in repair capacity and adduct persistence. Strategies include:

- Shuttle Vector Systems : Plasmid DNA containing the adduct is replicated in repair-proficient vs. deficient bacterial or mammalian cells to quantify mutation spectra .

- Time-Course Analyses : Correlate adduct levels with micronucleus formation or sister chromatid exchanges at multiple timepoints post-exposure .

Q. What are the implications of 7-(2-oxoethyl)guanine’s short half-life for carcinogenicity studies?

- Methodological Answer : The adduct’s instability necessitates:

- Early Sampling : Tissues are collected within 24–72 hours post-exposure to capture peak adduct levels .

- Stabilization Techniques : Immediate freezing in liquid nitrogen or use of DNA stabilizers (e.g., EDTA) to prevent depurination during storage .

- Endpoint Correlations : Link transient adduct levels to downstream biomarkers (e.g., TP53 mutations, tumor incidence) in longitudinal studies .

Q. How do computational models predict the reactivity of 7-(2-oxoethyl)guanine?

- Methodological Answer : Density functional theory (DFT) calculations analyze the adduct’s electronic structure, predicting sites of alkylation and stability. Molecular dynamics simulations model DNA helix distortion caused by the adduct, informing polymerase bypass efficiency. These models align with experimental data showing minimal helical distortion compared to bulkier etheno adducts .

Properties

CAS No. |

73100-87-5 |

|---|---|

Molecular Formula |

C7H7N5O2 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |

InChI |

InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |

InChI Key |

GWIQUBKMOOZLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.